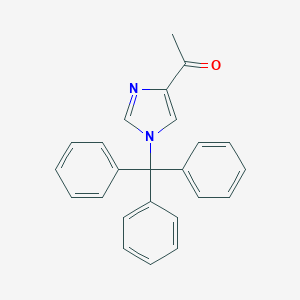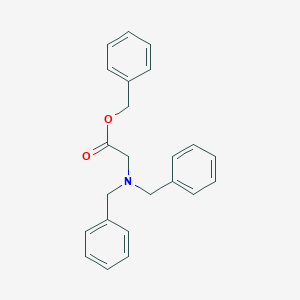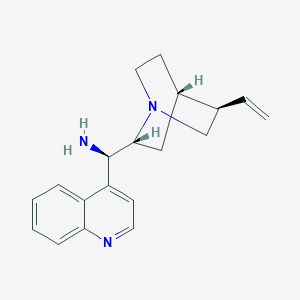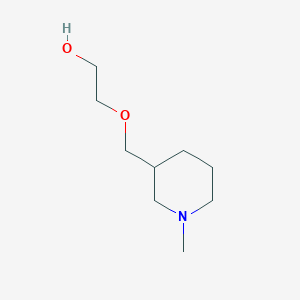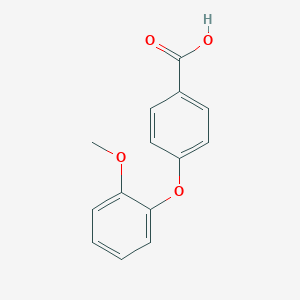![molecular formula C19H20BrFN2O2 B176954 [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone CAS No. 5997-38-6](/img/structure/B176954.png)
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone, also known as BFPFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFPFM is a piperazine derivative and is classified as a psychoactive drug. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is not fully understood, but it is thought to involve the modulation of dopamine and serotonin neurotransmission. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This may explain the compound's psychoactive effects and its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin neurotransmission, [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to have antinociceptive effects, meaning it can reduce pain sensitivity. These effects make [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for researchers studying the mechanisms of anxiety, depression, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the specific role of dopamine in various neurological disorders. However, one limitation of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is used safely and responsibly.
Direcciones Futuras
There are a number of future directions for research involving [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. One area of interest is in the development of new drugs for the treatment of neurological disorders, such as schizophrenia and Parkinson's disease. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone may serve as a valuable starting point for the development of new drugs that target the dopamine D2 receptor. Another area of interest is in the study of the long-term effects of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone use. Researchers must determine the potential risks associated with the use of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments and ensure that the compound is used safely and responsibly.
Métodos De Síntesis
The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone involves the reaction of 4-fluorobenzophenone with 3-bromo-4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is a relatively straightforward process and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been used in a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroscience. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior. This makes [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for studying the role of dopamine in various neurological disorders, such as schizophrenia and Parkinson's disease.
Propiedades
Número CAS |
5997-38-6 |
|---|---|
Nombre del producto |
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Fórmula molecular |
C19H20BrFN2O2 |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-2-14(12-17(18)20)13-22-8-10-23(11-9-22)19(24)15-3-5-16(21)6-4-15/h2-7,12H,8-11,13H2,1H3 |
Clave InChI |
FCYHJNPZTMHQJZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



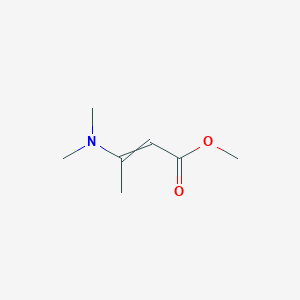
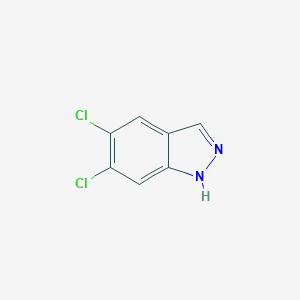
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)
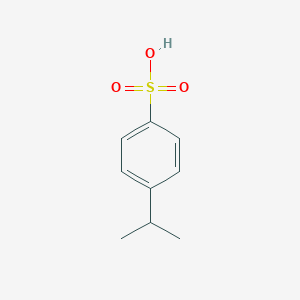
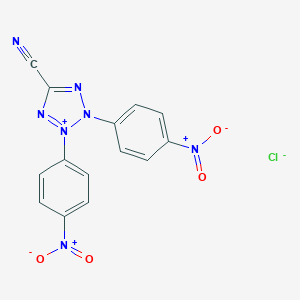
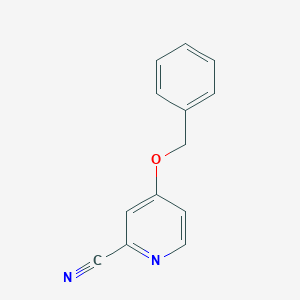
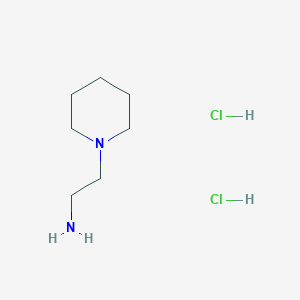
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
